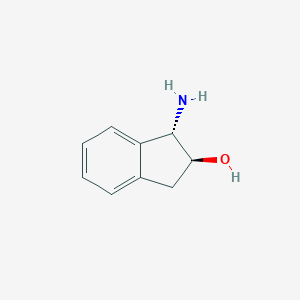

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312048 | |

| Record name | (1S,2S)-1-Amino-2-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163061-74-3 | |

| Record name | (1S,2S)-1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163061-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-indanol, trans-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163061743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S)-1-Amino-2-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-(+)-1-Amino-2-indanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-INDANOL, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D038KU1TIE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol: An In-depth Technical Guide on its Core Basic Properties

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol is a chiral amino alcohol that, along with its stereoisomers, serves as a critical building block in modern organic and medicinal chemistry. Its rigid, bicyclic structure and defined stereochemistry make it a valuable component in asymmetric synthesis, where it is utilized as a chiral auxiliary and as a key structural element in bioactive molecules. Notably, the cis-isomer, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, is a crucial intermediate in the synthesis of the potent HIV protease inhibitor, Indinavir. This guide provides a detailed overview of the basic properties of the (1S,2S) stereoisomer, experimental protocols for their determination, and its role in therapeutic applications.

Physicochemical and Basic Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 163061-74-3 | [2] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | ChemScene |

| logP | 0.6034 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

A predicted pKa of 14.79 has been reported for the related cis-isomer, (1S,2R)-(-)-cis-1-Amino-2-indanol; however, this value is likely associated with the hydroxyl group and not the basic amino group. The basicity of the amino group is expected to be in the range typical for primary amines.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of this compound can be experimentally determined using potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the amino alcohol and monitoring the corresponding change in pH.

Materials and Equipment:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Analytical balance

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized HCl solution above the beaker.

-

Initial pH Measurement: Record the initial pH of the amino alcohol solution.

-

Titration: Begin the titration by adding small increments of the HCl solution from the burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Collection: Continue the titration until the pH of the solution has significantly decreased, passing the equivalence point.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).

-

Role in HIV Protease Inhibition

The structural motif of 1-amino-2-indanol is a cornerstone in the design of HIV protease inhibitors. The cis-isomer is a key component of Indinavir, a drug that has been instrumental in the treatment of HIV/AIDS. HIV protease is a viral enzyme essential for the maturation of new virus particles. It cleaves large viral polyproteins into smaller, functional proteins. Indinavir acts as a competitive inhibitor, binding to the active site of the protease and preventing this cleavage. This results in the production of immature, non-infectious viral particles.

The following diagram illustrates the general mechanism of HIV protease and its inhibition by a molecule containing the 1-amino-2-indanol core.

Caption: Mechanism of HIV Protease Inhibition.

Conclusion

This compound is a valuable chiral building block with fundamental basic properties conferred by its primary amino group. While specific experimental data on its pKa is limited, established analytical methods such as potentiometric titration can be employed for its determination. The significance of the 1-amino-2-indanol scaffold is highlighted by its incorporation into important therapeutics like the HIV protease inhibitor Indinavir, demonstrating the critical role of such chiral molecules in drug development. Further characterization of the basicity and other physicochemical properties of this and related compounds will continue to be of high interest to researchers in synthetic and medicinal chemistry.

References

Synthesis of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol: A Technical Guide

Introduction

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol, a prominent chiral amino alcohol, serves as a critical building block in modern organic and medicinal chemistry. Its rigid cyclic structure and defined stereochemistry make it an invaluable chiral auxiliary and a key intermediate in the synthesis of numerous pharmaceuticals, most notably the HIV protease inhibitor Indinavir.[1][2][3] The precise control of both cis-diastereoselectivity and enantioselectivity is paramount in its synthesis, leading to the development of a variety of elegant and efficient synthetic strategies.[4][5] This technical guide provides an in-depth overview of the core synthetic methodologies for preparing enantiomerically pure this compound, tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into several key approaches:

-

Resolution of Racemic Mixtures: These methods involve the synthesis of a racemic mixture of the aminoindanol, followed by separation of the desired enantiomer. Enzymatic resolution is a particularly powerful tool in this regard.

-

Asymmetric Synthesis from Prochiral Starting Materials: These routes introduce chirality at a key step, often through the use of chiral catalysts or reagents, starting from achiral precursors like indene or indanone.

-

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the aminoindanol skeleton with the desired stereochemistry.

The following sections will delve into the specifics of these methodologies, presenting quantitative data in tabular format for comparative analysis, detailed experimental protocols for key reactions, and visual diagrams of the synthetic pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for various synthetic methods, allowing for a direct comparison of their efficiencies.

| Starting Material | Key Transformation | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Racemic trans-1-azido-2-indanol | Enzymatic acylation | Lipase PS 30 | Dimethoxyethane (DME) | 46 (for (1S,2S)-azidoindanol) | >96 | [4] |

| Indene | Sharpless asymmetric dihydroxylation | AD-mix-β | t-BuOH/H₂O | 97 (for diol) | 99 | [4] |

| Indanone | Mn(OAc)₃ mediated acetoxylation & fungal hydrolysis | Aspergillus niger | - | - | Optically pure (for α-hydroxy indanone) | [6] |

| Indene Oxide | Ritter-type reaction | H₂SO₄ | Acetonitrile | 55-60 | - (for racemic cis-aminoindanol) | [4] |

| 1-(Methoxycarbonyl)-indan-2-one | Baker's yeast reduction | Baker's yeast | - | - | 99.5 | [7][8] |

Table 1: Comparison of Key Synthetic Steps for this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Protocol 1: Enzymatic Resolution of rac-trans-1-Azido-2-indanol

This protocol, adapted from the work of Ghosh et al., describes the enzymatic resolution of racemic trans-1-azido-2-indanol to obtain the (1S,2S)-enantiomer.[4]

Materials:

-

Racemic trans-1-azido-2-indanol

-

Lipase PS 30

-

Isopropenyl acetate

-

Dimethoxyethane (DME)

-

Celite

Procedure:

-

To a solution of racemic trans-1-azido-2-indanol in dimethoxyethane, add Lipase PS 30 immobilized on Celite.

-

Add isopropenyl acetate to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.

-

Upon reaching approximately 50% conversion, filter the mixture to remove the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting (1S,2S)-1-azido-2-indanol and the acetylated (1R,2R)-enantiomer by column chromatography. The unreacted (1S,2S)-azidoindanol is obtained with high enantiomeric excess.[4]

Protocol 2: Ritter-Type Reaction on Indene Oxide for rac-cis-1-Amino-2-indanol

This procedure, based on the work of Senanayake, outlines the synthesis of racemic cis-1-amino-2-indanol from indene oxide.[4]

Materials:

-

Indene oxide

-

Acetonitrile

-

Sulfuric acid (97%)

-

Water

-

Sodium hydroxide solution

Procedure:

-

Dissolve indene oxide in acetonitrile and cool the solution to -40 °C.

-

Slowly add 2.0 equivalents of 97% sulfuric acid, maintaining the temperature below -30 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding water.

-

Hydrolyze the intermediate oxazoline by heating the aqueous acidic mixture.

-

Cool the mixture and basify with a sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford racemic cis-1-amino-2-indanol.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key synthetic routes to this compound.

Figure 1: Overview of major synthetic routes to this compound.

Figure 2: Experimental workflow for the enzymatic resolution of racemic trans-1-azido-2-indanol.

Conclusion

The synthesis of this compound is a well-explored area of organic chemistry, driven by its significance in asymmetric synthesis and pharmaceutical applications. The choice of a particular synthetic route will depend on factors such as the desired scale of the reaction, the availability of starting materials and reagents, and the required level of enantiopurity. The methodologies presented in this guide, from enzymatic resolutions to asymmetric syntheses, offer a range of options for accessing this valuable chiral building block. Further research in this area continues to focus on developing even more efficient, cost-effective, and environmentally benign synthetic processes.

References

- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 2. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-1-Amino-2-indanol in drug design and applications to asymmetric processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Strategies for Accessing cis-1-Amino-2-Indanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, a pivotal chiral building block, is a key component in the synthesis of numerous pharmaceuticals, most notably the HIV protease inhibitor Indinavir. Its rigid conformational structure and defined stereochemistry are crucial for its biological activity, making its enantioselective synthesis a topic of significant interest in medicinal and organic chemistry. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of this vital compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into three main approaches:

-

Chemical Resolution of Racemic Mixtures: This classical approach involves the separation of a racemic mixture of cis-1-amino-2-indanol through the formation of diastereomeric salts with a chiral resolving agent.

-

Enzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic precursor, allowing for the separation of the unreacted enantiomer.

-

Asymmetric Synthesis: This strategy involves the creation of the desired stereocenters from a prochiral starting material using a chiral catalyst or auxiliary.

The following sections will delve into the specifics of these methodologies, providing detailed experimental procedures and quantitative data.

I. Chemical Resolution via Diastereomeric Salt Formation

This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid. L-(+)-tartaric acid and (S)-2-phenylpropionic acid are commonly employed as resolving agents.

Experimental Protocol: Resolution with L-tartaric acid

This protocol details the enantioenrichment of (1S,2R)-1-amino-2-indanol, which possesses the same absolute stereochemistry as the target (1S,2S) enantiomer but with a different IUPAC numbering convention due to priority rules.

Procedure:

-

A solution of L-tartaric acid (5.5 g, 36.5 mmol) in 100 mL of methanol is prepared.

-

To this solution, a solution of the crude aminoindanol sulfate (17.1 g, 34.7 mmol, 84-88% ee) in 100 mL of methanol is added.

-

The resulting mixture is heated to reflux for 1 hour and then allowed to cool to room temperature, during which time a crystalline precipitate forms.

-

The mixture is further cooled to 0°C and maintained at this temperature for 1 hour to maximize crystallization.

-

The white, crystalline solid is collected by filtration and washed with cold methanol (2 x 25 mL).

-

The solid is dried under vacuum to yield the L-tartrate salt of (1S,2R)-1-amino-2-indanol.

-

To liberate the free amine, the tartrate salt is dissolved in 100 mL of water and the solution is made basic (pH > 11) by the addition of 50% aqueous sodium hydroxide.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford enantiomerically pure (1S,2R)-1-amino-2-indanol.

Quantitative Data for Chemical Resolution

| Resolving Agent | Target Enantiomer | Yield | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Citation |

| (S)-2-Phenylpropionic acid | (1R,2S)-1-amino-2-indanol | 35% | 99% | >99% | [1] |

| L-tartaric acid | (1S,2R)-1-amino-2-indanol | High | >99% | >99% | [1][2] |

II. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective method for obtaining the desired enantiomer. Lipases are commonly used to catalyze the enantioselective acylation of a racemic precursor, leaving the desired, unreacted enantiomer in high enantiomeric purity.

Experimental Protocol: Lipase-Catalyzed Acylation of racemic trans-1-Azido-2-indanol

This procedure yields the (1S,2S)-trans-1-azido-2-indanol, a precursor that can be converted to this compound.

Procedure:

-

To a solution of racemic trans-1-azido-2-indanol (1.0 g, 5.7 mmol) in a mixture of dimethoxyethane (DME) and isopropenyl acetate, add lipase PS 30 (lipase from Pseudomonas cepacia).

-

The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by chiral HPLC.

-

The reaction is stopped at approximately 50% conversion.

-

The enzyme is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The unreacted (1S,2S)-1-azido-2-indanol is separated from the acylated (1R,2R)-enantiomer by column chromatography.

Quantitative Data for Enzymatic Resolution

| Enzyme | Substrate | Acylating Agent | Unreacted Enantiomer | Yield | Enantiomeric Excess (e.e.) | Citation |

| Lipase PS 30 | rac-trans-1-azido-2-indanol | Isopropenyl acetate | (1S,2S)-1-azido-2-indanol | 46% | >96% | [1][2] |

III. Asymmetric Synthesis

Asymmetric synthesis provides a direct route to the enantiomerically pure target molecule, avoiding the need for resolution of a racemic mixture.

A. From Indene via Asymmetric Epoxidation and Ritter Reaction

This is a widely used and practical approach that establishes the desired stereochemistry early in the synthetic sequence.

Step 1: (1S,2R)-Indene oxide Synthesis (Jacobsen Epoxidation) [3]

-

To a three-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, and thermocouple, charge indene (29.0 g, 0.25 mol), dichloromethane (30 mL), (S,S)-Jacobsen's catalyst ((S,S)-(N,N')-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, 0.953 g, 1.5 mmol, 0.6 mol%), and 4-phenylpyridine N-oxide (1.28 g, 7.5 mmol, 3.0 mol%) under a nitrogen atmosphere.

-

Cool the mixture to -5°C.

-

Slowly add a cold (0°C) aqueous solution of sodium hypochlorite (191 mL, 1.7 M, 1.3 equiv.) while maintaining the reaction temperature between 0°C and 2°C with vigorous stirring.

-

After the addition is complete, stir the reaction for an additional hour at 0°C.

-

Add hexanes (200 mL) and filter the mixture through a pad of Celite.

-

Wash the filter cake with dichloromethane (2 x 50 mL).

-

Separate the organic layer from the filtrate, wash with saturated aqueous sodium chloride solution (100 mL), dry over sodium sulfate, filter, and concentrate by rotary evaporation.

-

The crude epoxide is purified by short path vacuum distillation (bp 58-60°C at 0.025 mmHg) to yield (1S,2R)-indene oxide (84-86% ee).

Step 2: Ritter Reaction and Hydrolysis [3]

-

In a three-necked flask, prepare a mixture of acetonitrile (200 mL) and dry hexanes (200 mL) and cool to 0°C.

-

Simultaneously add fuming sulfuric acid (20 mL, 27-33% SO₃) and a solution of the (1S,2R)-indene oxide (26.0 g, 0.197 mol) in dry hexanes (200 mL) at a rate that maintains the internal temperature between 0 and 5°C.

-

After the addition, warm the mixture to room temperature and stir for 1 hour.

-

Carefully add water (100 mL) over 10-15 minutes and stir for an additional 30 minutes.

-

Separate the aqueous layer, which contains the aminoindanol sulfate salt. This solution can be directly used for enantioenrichment with L-tartaric acid as described in the chemical resolution section.

B. From (E)-Cinnamate Ethyl Ester via Sharpless Asymmetric Dihydroxylation

This multi-step synthesis constructs the indane ring system from an acyclic precursor, with the stereocenters being set by a Sharpless asymmetric dihydroxylation.

-

Sharpless Asymmetric Dihydroxylation: (E)-Cinnamate ethyl ester is subjected to Sharpless asymmetric dihydroxylation using AD-mix-β to afford the corresponding syn-diol with high enantioselectivity.

-

Mitsunobu Reaction: The benzylic alcohol of the diol is selectively substituted with an azide group with inversion of configuration.

-

Further Transformations: The resulting azido alcohol undergoes a series of reactions including protection, reduction, and intramolecular Friedel-Crafts acylation to form the indanone ring system, followed by reduction and deprotection to yield the final product.

Quantitative Data for Asymmetric Synthesis

| Starting Material | Key Step | Intermediate | Yield | Enantiomeric Excess (e.e.) | Citation |

| Indene | Jacobsen Epoxidation | (1S,2R)-Indene oxide | - | 80-85% | [2] |

| (E)-Cinnamate ethyl ester | Sharpless Dihydroxylation | syn-diol | 97% | 99% | [1] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows.

Caption: Diastereomeric salt resolution workflow.

Caption: Enzymatic kinetic resolution workflow.

Caption: Asymmetric synthesis from indene workflow.

Conclusion

The enantioselective synthesis of this compound is a well-developed field with several robust and scalable methods available. The choice of a particular synthetic route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the required level of enantiopurity. Asymmetric synthesis from indene via Jacobsen epoxidation and Ritter reaction stands out as a highly efficient and practical method for large-scale production. Enzymatic and chemical resolution methods, while potentially less atom-economical, offer viable alternatives, particularly when a racemic precursor is readily available. This guide provides a foundational understanding of these key methodologies to aid researchers and drug development professionals in the synthesis of this critical chiral building block.

References

An In-depth Technical Guide on the Structural Analysis of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the chiral amino alcohol (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol. This compound belongs to a class of molecules that are pivotal as chiral auxiliaries and synthons in asymmetric synthesis. A particular focus of this guide is the comparison with its diastereomer, (1S,2R)-cis-1-amino-2-indanol, a crucial component of the potent HIV-1 protease inhibitor, Indinavir.

Introduction to Aminoindanols

1-Amino-2-indanol and its stereoisomers are rigid bicyclic molecules that have garnered significant attention in medicinal chemistry and organic synthesis. Their conformational rigidity and defined stereochemistry make them invaluable in the development of chiral catalysts and as building blocks for complex bioactive molecules. The two stereocenters at positions 1 and 2 of the indane ring give rise to four possible stereoisomers. The trans-isomer, this compound, and the cis-isomer, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, are of particular interest due to their distinct applications.

Structural Analysis

The structural features of this compound, particularly its stereochemistry and conformation, are key to its utility in asymmetric synthesis.

The (1S,2S) configuration denotes a trans relationship between the amino and hydroxyl groups on the five-membered ring of the indane core. This specific arrangement influences the conformational preference of the molecule. The indane ring system itself is not planar, and the substituents at C1 and C2 will preferentially occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain.

Computational studies and spectroscopic data suggest that in the most stable conformation of the trans-isomer, the bulky phenyl group and the substituents on the five-membered ring arrange to reduce steric hindrance.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of aminoindanols.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are characteristic of the trans stereochemistry. The coupling constant between the protons at C1 and C2 is particularly informative for distinguishing between cis and trans isomers.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H (C1-H) | ~4.0-4.2 | d | ~5-7 |

| ¹H (C2-H) | ~4.3-4.5 | m | - |

| ¹H (C3-Hα) | ~2.8-3.0 | dd | - |

| ¹H (C3-Hβ) | ~3.1-3.3 | dd | - |

| ¹H (Aromatic) | ~7.2-7.5 | m | - |

| ¹³C (C1) | ~60-65 | - | - |

| ¹³C (C2) | ~75-80 | - | - |

| ¹³C (C3) | ~35-40 | - | - |

| ¹³C (Aromatic) | ~120-145 | - | - |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Biological Significance: The Role of the cis-Isomer in HIV-1 Protease Inhibition

While the primary focus of this guide is the (1S,2S)-trans-isomer, the profound biological importance of its (1S,2R)-cis-diastereomer warrants a detailed discussion. (1S,2R)-1-amino-2-indanol is a key structural component of Indinavir, a highly potent inhibitor of the HIV-1 protease enzyme.[1]

HIV-1 protease is a critical enzyme in the lifecycle of the HIV virus, responsible for cleaving viral polyproteins into functional proteins necessary for viral maturation.[1] Inhibition of this enzyme prevents the formation of infectious viral particles.

Indinavir is a competitive inhibitor that binds to the active site of HIV-1 protease. The aminoindanol moiety plays a crucial role in this binding. The central hydroxyl group of the aminoindanol forms key hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp125) in the active site of the protease. The indane ring itself is involved in hydrophobic interactions with the surrounding amino acid residues of the enzyme.

The precise stereochemistry of the (1S,2R)-aminoindanol is essential for the high-affinity binding of Indinavir to the protease.

The following diagram, generated using the DOT language, illustrates the mechanism of HIV-1 protease inhibition by Indinavir, highlighting the role of the (1S,2R)-1-amino-2-indanol moiety.

Experimental Protocols

The enantioselective synthesis of this compound can be achieved through various methods, often involving the resolution of a racemic mixture or an asymmetric synthesis approach. One common strategy involves the enzymatic resolution of racemic trans-1-azido-2-indanol.[2]

Protocol: Enzymatic Resolution of (±)-trans-1-azido-2-indanol

-

Preparation of Racemic trans-1-azido-2-indanol: Indene is converted to its epoxide, which is then opened with sodium azide to yield racemic trans-1-azido-2-indanol.

-

Enzymatic Acylation: The racemic azido alcohol is subjected to enzymatic acylation using a lipase (e.g., Lipase PS 30) and an acyl donor (e.g., isopropenyl acetate) in a suitable organic solvent (e.g., dimethoxyethane). The enzyme selectively acylates the (1R,2R)-enantiomer, leaving the desired (1S,2S)-azido alcohol unreacted.

-

Separation: The acylated (1R,2R)-enantiomer and the unreacted (1S,2S)-azido alcohol are separated by column chromatography.

-

Reduction of the Azide: The purified (1S,2S)-azido alcohol is then reduced to the corresponding amine, this compound, typically through catalytic hydrogenation.

The following diagram illustrates the general workflow for this synthesis.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and conformational details.

General Protocol for Small Molecule X-ray Crystallography:

-

Crystallization: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture. This is often the most challenging step.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined against the experimental data to yield the final structure.

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

NMR spectroscopy is used to confirm the structure and stereochemistry of the synthesized compound in solution.

General Protocol for NMR Analysis:

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.

Conclusion

This compound is a valuable chiral building block with a well-defined three-dimensional structure that is crucial for its application in asymmetric synthesis. Its structural analysis, accomplished through spectroscopic and crystallographic techniques, provides the fundamental data required for its effective use. The comparison with its biologically active diastereomer, (1S,2R)-1-amino-2-indanol, underscores the critical role of stereochemistry in molecular recognition and drug design, as exemplified by the potent inhibition of HIV-1 protease by Indinavir. This guide provides researchers and drug development professionals with the core technical information necessary for the synthesis, characterization, and application of this important class of chiral molecules.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol. This chiral amino alcohol is a valuable building block in asymmetric synthesis, notably utilized in the preparation of ligands for catalytic processes and as a key intermediate in the synthesis of pharmacologically active molecules.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| Data not available in search results |

Experimental Protocols

A well-established method for the enantioselective synthesis of this compound involves the enzymatic resolution of a racemic precursor, as reported by Ghosh et al.[1][2]. This chemoenzymatic approach provides access to the desired enantiomer with high purity.

Synthesis of this compound

The synthesis commences with the preparation of racemic trans-1-azido-2-indanol, which is then subjected to enzymatic acylation to separate the enantiomers. The desired (1S,2S)-azidoindanol is then converted to the final product.

Step 1: Synthesis of racemic trans-1-azido-2-indanol

Indene is first converted to indene oxide via epoxidation. Subsequent ring-opening of the epoxide with sodium azide yields racemic trans-1-azido-2-indanol.[1][2]

Step 2: Enzymatic Resolution of (±)-trans-1-azido-2-indanol

The racemic trans-1-azido-2-indanol is resolved using an immobilized lipase, such as Lipase PS on Celite, in the presence of an acylating agent like isopropenyl acetate in a suitable solvent (e.g., dimethoxyethane). This enzymatic acylation selectively acylates the (1R,2R)-enantiomer, leaving the desired (1S,2S)-azidoindanol unreacted.[1][2] The unreacted (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol can then be separated from the acylated (1R,2R)-enantiomer.

Step 3: Conversion to this compound

The isolated (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol is then subjected to a reduction of the azide group to an amine. This is typically achieved through catalytic hydrogenation.

A detailed, step-by-step protocol based on the work of Ghosh et al. would be as follows (Note: Specific quantities and reaction conditions should be optimized based on laboratory settings):

-

Preparation of (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol: To a solution of racemic trans-1-azido-2-indanol in dimethoxyethane, add immobilized Lipase PS on Celite and isopropenyl acetate. Stir the mixture at room temperature and monitor the reaction progress (e.g., by TLC or HPLC) until approximately 50% conversion is reached.

-

Separation: Filter off the enzyme. The filtrate contains a mixture of (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol and the acetylated (1R,2R)-enantiomer. Separate these two compounds using column chromatography.

-

Reduction: Dissolve the purified (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol in a suitable solvent (e.g., methanol or ethanol). Add a hydrogenation catalyst (e.g., Palladium on carbon). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

-

Work-up and Purification: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to afford pure this compound.

Spectroscopic Analysis Protocol

Standard analytical techniques are employed for the characterization of the final product:

-

¹H and ¹³C NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): Mass spectra are acquired using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

Mandatory Visualization

Below is a graphical representation of the experimental workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol: Chemical Structure, Stereochemistry, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol, a chiral amino alcohol, is a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its rigid, bicyclic structure and defined stereochemistry make it a valuable chiral auxiliary and building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and various synthetic approaches, with a focus on enantioselective methods. Detailed experimental protocols, quantitative data, and a key synthetic workflow are presented to aid researchers in its application.

Chemical Structure and Stereochemistry

This compound is a derivative of indane, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The molecule possesses two stereocenters at the C1 and C2 positions of the indane ring. The "(1S,2S)" designation specifies the absolute configuration at these centers, indicating that both the amino group at C1 and the hydroxyl group at C2 are oriented in a trans configuration relative to each other.

The rigid indane backbone conformationally constrains the molecule, which is a key feature for its successful application in asymmetric synthesis.[1]

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₉H₁₁NO[2] |

| Molecular Weight | 149.19 g/mol [2] |

| CAS Number | 163061-74-3[2] |

| SMILES | N[C@@H]1--INVALID-LINK--Cc2ccccc12 |

| InChI Key | LOPKSXMQWBYUOI-IUCAKERBSA-N |

Spectroscopic and Physicochemical Data

Characterization of this compound is crucial for confirming its identity and purity. The following table summarizes key spectroscopic and physicochemical properties. Note that the NMR data provided is for the enantiomer, (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, which will exhibit an identical spectrum.

| Property | Data | Reference |

| Appearance | Solid | |

| Melting Point | 142-146 °C | |

| Optical Rotation | [α]/D +23.0°, c = 1 in ethanol | |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 8.50 (s, 1H, –NH₃⁺), 8.15 (s, 1H, –NH₃⁺), 7.71 (s, 1H, –NH₃⁺), 7.48–7.23 (m, 4H, –CH aromatic), 5.85 (s, 1H, OH), 4.57 [d, 1H, –CH(OH)], 3.02–2.98 (m, 1H, –CH₂), 2.95–2.91 (m, 1H, –CH₂) | [3] |

| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | 141.40 (1C), 138.62 (1C), 129.13 (1C), 128.85 (2C), 126.77 (1C), 70.17 (1C), 62.44 (1C), 35.53 (1C) | [3] |

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a key challenge. Several strategies have been developed, primarily focusing on the stereocontrolled introduction of the amino and hydroxyl functionalities.

Enzymatic Resolution of a Racemic Intermediate

One effective method involves the enzymatic resolution of a racemic precursor. This approach leverages the high stereoselectivity of enzymes to separate enantiomers. A notable example is the resolution of racemic trans-1-azido-2-indanol.

Quantitative Data for Enzymatic Resolution: [4]

| Step | Reactants | Reagents/Enzyme | Product | Yield | Enantiomeric Excess (ee) |

| 1 | Indene | 1. m-CPBA; 2. NaN₃ | Racemic trans-1-azido-2-indanol | - | - |

| 2 | Racemic trans-1-azido-2-indanol | Lipase PS 30, isopropenyl acetate, DME | (1S,2S)-1-azido-2-indanol | 46% | >96% |

| 3 | (1S,2S)-1-azido-2-indanol | H₂, Pd/C | This compound | - | >96% |

Detailed Experimental Protocol: Enzymatic Resolution of racemic trans-1-azido-2-indanol [4]

-

Synthesis of racemic trans-1-azido-2-indanol: Indene is first epoxidized, followed by ring-opening with sodium azide to yield racemic trans-1-azido-2-indanol.

-

Enzymatic Acylation: The racemic azido alcohol is subjected to enzymatic acylation using lipase PS 30 in a mixture of dimethoxyethane (DME) and isopropenyl acetate. The enzyme selectively acylates the (1R,2R)-enantiomer, leaving the desired (1S,2S)-azido alcohol unreacted.

-

Separation: The unreacted (1S,2S)-1-azido-2-indanol is separated from the acylated (1R,2R)-enantiomer by chromatography.

-

Reduction of the Azide: The isolated (1S,2S)-1-azido-2-indanol is then reduced, typically by catalytic hydrogenation (H₂ over Palladium on carbon), to afford the final product, this compound.

Application in Drug Development: Synthesis of Indinavir

A critical application of the diastereomer, (1S,2R)-cis-1-amino-2-indanol, is as a key chiral building block in the synthesis of Indinavir, a potent HIV protease inhibitor.[5][6] The rigid conformation and defined stereochemistry of the aminoindanol are crucial for the drug's binding affinity to the HIV protease enzyme. The synthesis of Indinavir showcases a practical application of this important chiral molecule.

The following diagram illustrates a simplified workflow for the synthesis of Indinavir, highlighting the incorporation of the (1S,2R)-cis-1-amino-2-indanol moiety.

Caption: Simplified workflow for the synthesis of Indinavir.

Conclusion

This compound is a valuable chiral molecule with significant applications in asymmetric synthesis and drug development. Its rigid structure and well-defined stereochemistry are key to its utility. The enantioselective synthetic methods, particularly those employing enzymatic resolutions, provide efficient access to this important building block. The crucial role of its diastereomer in the synthesis of the HIV protease inhibitor Indinavir highlights the importance of such chiral amino alcohols in medicinal chemistry. This guide provides essential technical information for researchers working with or considering the use of this versatile compound.

References

- 1. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]

- 2. (1S,2S)-1-Amino-2-indanol | C9H11NO | CID 6931156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. mdpi.com [mdpi.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol for Researchers and Drug Development Professionals

Introduction

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol, a chiral amino alcohol, is a valuable building block in asymmetric synthesis and drug development. Its rigid indane scaffold and defined stereochemistry make it a sought-after component for the synthesis of complex chiral molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its commercial availability, key properties, synthesis, and analytical methods, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Supplier Information

This compound, also known as (1S,2S)-(+)-trans-1-amino-2-indanol, is commercially available from various chemical suppliers. It is typically offered in high purity, suitable for research and development purposes. The compound is assigned CAS number 163061-74-3. Below is a summary of representative commercial offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (1S,2S)-(+)-trans-1-Amino-2-indanol | 163061-74-3 | 97% | 1g, 5g |

| ChemScene | (1S,2S)-(+)-1-Amino-2-indanol | 163061-74-3 | ≥98% | 100mg, 250mg, 1g, 5g |

| TCI America | (1S,2S)-(+)-1-Amino-2-indanol | 163061-74-3 | >98.0% (GC) | 1g, 5g |

| ALB Technology | (1S,2S)-1-Amino-2-Indanol | 163061-74-3 | 98% | 20mg, Bulk |

It is important to note that other stereoisomers of 1-amino-2,3-dihydro-1H-inden-2-ol are also commercially available, with the cis-isomers, (1S,2R) and (1R,2S), being particularly common due to their use in the synthesis of HIV protease inhibitors like Indinavir.[1] Researchers should carefully verify the CAS number and stereochemistry when procuring this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 142-146 °C | [2] |

| Optical Rotation | [α]²⁰/D +23.0°, c = 1 in ethanol | [2] |

| Purity (typical) | ≥97% | [2] |

While specific NMR and IR spectra are often provided by suppliers upon request, representative data can be found in various chemical databases. The structural confirmation is typically achieved through ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis and Enantioselective Preparation

The enantiomerically pure this compound is most effectively prepared through the enzymatic resolution of a racemic precursor. A common and efficient strategy involves the kinetic resolution of racemic trans-1-azido-2,3-dihydro-1H-inden-2-ol.

Experimental Protocol: Enzymatic Resolution and Synthesis

This protocol is based on established methodologies for the preparation of enantiopure aminoindanes.[3][4]

Step 1: Synthesis of racemic trans-1-azido-2,3-dihydro-1H-inden-2-ol

-

Epoxidation of Indene: Indene is first converted to indene oxide. This can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).

-

Ring-opening of Epoxide: The resulting indene oxide is then subjected to ring-opening with an azide source, such as sodium azide (NaN₃), in the presence of a proton source, typically in a solvent mixture like methanol/water. This reaction proceeds with high trans-selectivity to yield racemic trans-1-azido-2,3-dihydro-1H-inden-2-ol.

Step 2: Enzymatic Kinetic Resolution

-

The racemic trans-1-azido-2,3-dihydro-1H-inden-2-ol is dissolved in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether).

-

An acylating agent, such as vinyl acetate, is added.

-

A lipase, for example, Candida antarctica lipase B (CALB) or a lipase from Pseudomonas sp., is introduced to the mixture.

-

The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored for conversion (typically to ~50%). The enzyme selectively acylates one enantiomer (the (1R,2R)-enantiomer in this case), leaving the desired (1S,2S)-azido alcohol unreacted.

-

Upon reaching approximately 50% conversion, the enzyme is filtered off, and the acylated product is separated from the unreacted (1S,2S)-azido alcohol by chromatography.

Step 3: Reduction of the Azide

-

The enantiomerically enriched (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol is dissolved in a suitable solvent such as ethanol or methanol.

-

The azide group is reduced to the corresponding amine. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

-

After the reaction is complete, the catalyst is filtered off (for hydrogenation) or the reaction is quenched and worked up (for LiAlH₄ reduction).

-

Purification of the crude product, typically by recrystallization or chromatography, yields the final this compound in high enantiomeric purity.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is crucial for its application in synthesis. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess (% ee) is typically performed using a chiral stationary phase (CSP) that can differentiate between the enantiomers.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and enantiomers being separated. For macrocyclic glycopeptide columns, aqueous-organic mobile phases may be used.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

-

Sample Preparation: A dilute solution of the sample in the mobile phase.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 10 µL) of the sample solution.

-

Record the chromatogram. The two enantiomers should appear as distinct peaks.

-

Calculate the enantiomeric excess using the areas of the two peaks: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

An alternative to direct chiral HPLC is the derivatization of the amino alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase HPLC column.[5][6]

Applications in Research and Drug Development

This compound and its stereoisomers are pivotal in asymmetric synthesis, serving as:

-

Chiral Auxiliaries: The amino and hydroxyl groups can be used to form chiral derivatives of prochiral substrates, directing subsequent reactions to proceed with high stereoselectivity.[7][8]

-

Chiral Ligands: The bidentate nature of the molecule allows it to form stable complexes with metals, which can then act as catalysts for a variety of enantioselective transformations.

-

Chiral Building Blocks: The indane scaffold with its defined stereocenters can be incorporated directly into the structure of a target molecule.

A notable application of the related cis-isomer is in the synthesis of the HIV protease inhibitor Indinavir, underscoring the importance of this class of compounds in medicinal chemistry.[1] The trans-isomer is also explored as a chiral catalyst in various organic reactions.[9]

This compound is a commercially accessible and highly valuable chiral building block for researchers and drug development professionals. Its synthesis via enzymatic resolution provides a reliable route to the enantiomerically pure compound. Robust analytical methods, particularly chiral HPLC, are essential for ensuring its quality. The versatility of this compound as a chiral auxiliary, ligand, and synthetic intermediate continues to make it a key component in the pursuit of novel and stereochemically defined molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. Cas 163061-74-3,(1S,2S)-(+)-TRANS-1-AMINO-2-INDANOL | lookchem [lookchem.com]

In-Depth Technical Guide: Safety and Handling of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, a key chiral intermediate in pharmaceutical synthesis, notably in the production of the HIV protease inhibitor Indinavir. The information is compiled from various safety data sheets, chemical databases, and peer-reviewed literature to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound, also known as (1S,2S)-(+)-trans-1-amino-2-indanol, is a solid organic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | PubChem |

| Molecular Weight | 149.19 g/mol | PubChem[1] |

| CAS Number | 163061-74-3 | ChemScene[2] |

| Appearance | Off-white to white powder/solid | Fisher Scientific |

| Melting Point | 117 - 121 °C | Sigma-Aldrich |

| Solubility | Slightly soluble in water. | Fisher Scientific |

| Storage Temperature | 4°C, protect from light, stored under nitrogen. | ChemScene[2] |

Safety and Hazard Information

This compound is classified as hazardous. The following tables summarize its GHS classification and associated precautionary statements.

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Description | Source |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. | PubChem[1], Sigma-Aldrich |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation. | PubChem[1], Sigma-Aldrich |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation. | PubChem[1], Sigma-Aldrich |

GHS Precautionary Statements

| Type | GHS Code | Statement | Source |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | PubChem[1], Sigma-Aldrich |

| P264 | Wash skin thoroughly after handling. | PubChem[1], Sigma-Aldrich | |

| P271 | Use only outdoors or in a well-ventilated area. | PubChem[1], Sigma-Aldrich | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | PubChem[1], Sigma-Aldrich | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | PubChem[1], Sigma-Aldrich |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | PubChem[1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | PubChem[1], Sigma-Aldrich | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | ||

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | Sigma-Aldrich | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | ||

| P362 | Take off contaminated clothing and wash before reuse. | ||

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | PubChem[1] |

| P405 | Store locked up. | PubChem[1] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | PubChem[1] |

Handling and Storage

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are close to the workstation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store at 4°C, protected from light and under an inert atmosphere such as nitrogen.[2]

Experimental Protocols

General Procedure for Chiral Resolution of trans-1-Amino-2-indanol

This procedure is a generalized representation based on methods described in the literature, such as fractional crystallization of diastereomeric salts.

-

Preparation of the Diastereomeric Salt:

-

Dissolve the racemic mixture of trans-1-amino-2-indanol in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

-

Add a chiral resolving agent, such as a single enantiomer of a chiral acid (e.g., tartaric acid or (S)-2-phenylpropionic acid), to the solution.[4] The optimal ratio is often 0.4 to 0.6 equivalents of the resolving agent.

-

The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

The crystallized diastereomeric salt is isolated by filtration.

-

The solid is washed with a small amount of cold solvent to remove impurities.

-

-

Liberation of the Chiral Amine:

-

The isolated diastereomeric salt is dissolved in water.

-

A base (e.g., sodium hydroxide) is added to neutralize the chiral acid and liberate the free chiral amine.

-

The free amine can then be extracted into an organic solvent.

-

-

Purification:

-

The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.

-

Further purification can be achieved by recrystallization.

-

Visualizations

Logical Relationship: Role in Indinavir Synthesis

The following diagram illustrates the role of this compound as a key building block in the synthesis of the HIV protease inhibitor, Indinavir.

Caption: Role of this compound in Indinavir Synthesis.

Experimental Workflow: Chiral Resolution

The diagram below outlines a typical experimental workflow for the chiral resolution of racemic trans-1-amino-2-indanol to obtain the desired (1S,2S) enantiomer.

Caption: Experimental Workflow for Chiral Resolution.

Toxicological Information

Detailed toxicological studies for this compound are not extensively available in the public domain. The available safety data suggests that the compound is an irritant to the skin, eyes, and respiratory system. No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity. As with any chemical intermediate, it should be handled with care, and exposure should be minimized.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical and should be trained in proper laboratory techniques.

References

An In-depth Technical Guide to the Physicochemical Properties of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol is a chiral amino alcohol of interest in synthetic organic chemistry and drug development. As a stereoisomer of the more commonly cited cis-aminoindanol, the trans-isomer possesses a unique three-dimensional structure that can impart distinct chemical and biological properties. This technical guide provides a comprehensive overview of the available physical and chemical data for this compound. Due to the limited availability of specific experimental data for this particular stereoisomer, this document also includes generalized protocols for key physicochemical determinations and highlights areas where further research is needed.

Chemical Identity and Physical Properties

This compound, also known as (+)-trans-1-amino-2-indanol, is a solid organic compound.[1] Its core structure consists of a dihydroindenyl ring system substituted with an amino group at the 1-position and a hydroxyl group at the 2-position, with a trans stereochemical relationship between these two functional groups.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 163061-74-3 | [3] |

| Molecular Formula | C₉H₁₁NO | [3] |

| Molecular Weight | 149.19 g/mol | [3] |

| Appearance | White to brown solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its primary functional groups: a primary amine and a secondary alcohol. The amino group imparts basic properties and can undergo reactions typical of primary amines, such as salt formation, acylation, and alkylation. The hydroxyl group can participate in esterification, etherification, and oxidation reactions. The chiral nature of the molecule makes it a valuable building block in asymmetric synthesis, where it can be used as a chiral auxiliary or a precursor to chiral ligands.

Table 2: Computational Chemical Descriptors

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [3] |

| LogP (octanol-water partition coefficient) | 0.6034 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 0 | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported. The following sections provide generalized methodologies for key experiments based on standard laboratory practices.

Synthesis via Enzymatic Kinetic Resolution

A common route to obtaining enantiomerically pure aminoindanol isomers involves the kinetic resolution of a racemic mixture. One reported method involves the enzymatic acylation of racemic trans-1-azido-2-indanol. In this process, a lipase selectively acylates one enantiomer, leaving the other unreacted and thus allowing for their separation. The unreacted (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol can then be isolated and subsequently reduced to the desired this compound.[6]

References

- 1. (1S,2R)-(-)-cis-1-Amino-2-indanol 99 126456-43-7 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]

- 4. (1S,2R)-(-)-cis-1-Amino-2-indanol, 99% | Fisher Scientific [fishersci.ca]

- 5. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol as a Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol, the trans-isomer of aminoindanol, is a valuable chiral building block in asymmetric synthesis. While its cis-counterpart, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, has been more extensively studied, particularly due to its role in the synthesis of HIV protease inhibitors like Indinavir, the (1S,2S)-isomer serves as a crucial precursor for a distinct class of chiral ligands.[1][2] The rigid, bicyclic indane backbone provides a well-defined stereochemical environment, making it an effective scaffold for inducing chirality in catalytic reactions.

The primary application of this compound is in the preparation of N,N-dialkylaminoindanol ligands. These ligands have proven to be particularly effective in the catalytic enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. This reaction is a fundamental carbon-carbon bond-forming process that yields valuable chiral secondary alcohols, which are key intermediates in the synthesis of numerous pharmaceutical agents and biologically active compounds.

Key Applications

The principal documented application for ligands derived from this compound is in the enantioselective alkylation of aldehydes with diethylzinc . The in-situ-formed chiral catalyst, typically a zinc-amino alcohol complex, effectively shields one face of the aldehyde, directing the incoming alkyl group from the organozinc reagent to the other face, thereby controlling the stereochemistry of the newly formed chiral center.

Optically active trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivatives have been successfully used as ligands in the asymmetric addition of diethylzinc to various aldehydes, affording secondary alcohols in good yields and with high enantioselectivity.[2]

Quantitative Data

The following table summarizes the performance of a representative chiral ligand derived from this compound in the enantioselective addition of diethylzinc to aldehydes.

| Ligand | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivative | Various | Good | up to 93.1 |

Note: This data is based on reported findings for a class of ligands derived from (1S,2S)-1-amino-2-indanol.[2] Specific yields and enantiomeric excesses will vary depending on the exact ligand structure, substrate, and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of enantiopure this compound

A common route to enantiopure this compound involves the enzymatic resolution of racemic trans-1-azido-2,3-dihydro-1H-inden-2-ol, followed by reduction of the azide.

Step 1: Enzymatic Resolution of (±)-trans-1-Azido-2,3-dihydro-1H-inden-2-ol

-

To a solution of racemic trans-1-azido-2,3-dihydro-1H-inden-2-ol in a mixture of dimethoxyethane (DME) and isopropenyl acetate, add Lipase PS 30.

-

Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or TLC.

-

The enzymatic acylation will selectively acylate the (1R,2R)-enantiomer, leaving the desired (1S,2S)-azido alcohol unreacted.

-

Upon completion (approximately 50% conversion), filter off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol from the acylated (1R,2R)-enantiomer by column chromatography on silica gel. The unreacted alcohol can be obtained with an enantiomeric excess of >96%.

Step 2: Reduction of (1S,2S)-1-Azido-2,3-dihydro-1H-inden-2-ol to this compound

-

Dissolve the enantiopure (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the desired this compound.

Protocol 2: Representative Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a general procedure for the use of a chiral β-amino alcohol ligand in the enantioselective addition of diethylzinc to an aldehyde.

Materials:

-

Chiral ligand (e.g., a trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivative)

-

Anhydrous hexane or toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Schlenk flask and other oven-dried glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.05 mmol, 5 mol%) in anhydrous hexane (2 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise to the ligand solution.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

-

Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

-

Continue stirring at 0 °C and monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

-

Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Visualizations

Caption: Synthesis of enantiopure (1S,2S)-1-amino-2-indanol.

Caption: General catalytic cycle for the addition of diethylzinc to an aldehyde.

References

Applications of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol and its enantiomers are versatile chiral ligands and auxiliaries that have found significant applications in asymmetric catalysis. Their rigid bicyclic structure and vicinal amino alcohol functionality make them highly effective in inducing stereoselectivity in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for two key catalytic applications: asymmetric transfer hydrogenation of prochiral ketones and the enantioselective reduction of ketones using an in situ generated oxazaborolidine catalyst.

Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the synthesis of chiral secondary alcohols from prochiral ketones. This compound, in combination with transition metal complexes, typically Ruthenium(II) or Rhodium(III), forms highly efficient and stereoselective catalysts for this transformation. The hydrogen source is commonly an isopropanol/base mixture or a formic acid/triethylamine azeotrope.

Application Note:

The catalytic system comprising a Ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, and a chiral aminoindanol ligand is highly effective for the ATH of a broad range of aromatic and aliphatic ketones. This methodology is attractive for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries, due to its operational simplicity, mild reaction conditions, and the use of readily available and safe hydrogen donors. High enantioselectivities and yields are often achieved.

Quantitative Data Summary:

Table 1: Asymmetric Transfer Hydrogenation of Various Ketones with a Ru(II)-(1S,2S)-aminoindanol Catalyst

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | >95 | 97 (S) |

| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 98 | 96 (S) |

| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 97 | 95 (S) |

| 4 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 99 | 98 (S) |

| 5 | Propiophenone | 1-Phenyl-1-propanol | >95 | 94 (S) |

Note: Results are representative and can vary based on specific reaction conditions.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

[RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)

-

This compound

-

Acetophenone

-

Isopropanol (anhydrous)

-

Potassium hydroxide (KOH)

-